N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide is a synthetic organic compound that features a piperidine ring substituted with a chloroacetyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the chloroacetyl group: The chloroacetyl group can be introduced by reacting the piperidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Oxidation and reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and substituted amines.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and reduction: Products include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial applications: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Bromo-acetyl)-piperidin-4-ylmethyl]-acetamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
N-[1-(2-Fluoro-acetyl)-piperidin-4-ylmethyl]-acetamide: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
N-[1-(2-Iodo-acetyl)-piperidin-4-ylmethyl]-acetamide: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.
Uniqueness
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic and medicinal applications.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12-7-9-2-4-13(5-3-9)10(15)6-11/h9H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOREBIUMVVIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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